molecular formula C11H11NO3 B1435986 Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638764-31-4

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1435986
CAS No.: 1638764-31-4
M. Wt: 205.21 g/mol
InChI Key: ABPZGJANFKCPRT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a methyl group, an oxo group, and a carboxylate ester group attached to the indole ring. It is used in various scientific research applications due to its versatile chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of other indole derivatives . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, it has been found to alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For example, it has been shown to inhibit certain enzymes involved in the synthesis of other indole derivatives, thereby modulating their levels within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as cellular damage, disruption of metabolic processes, and adverse physiological effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for the synthesis and degradation of indole derivatives . These interactions can affect the levels of metabolites within cells, thereby influencing overall metabolic flux. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of certain indole derivatives, leading to a decrease in their levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments. The distribution of this compound can influence its activity and function, as it needs to be localized to specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within cells can determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with methylating agents under controlled conditions. For instance, the reaction of indole-3-carboxylate with methyl iodide in the presence of a base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
  • Methyl 3-oxo-1,2-dihydroindene-2-carboxylate

Uniqueness

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZGJANFKCPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153605
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-31-4
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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